2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

X-ray crystallography Reactivity descriptor Bond length

Generic 3-cyanothiophene acetamides lack the reactive 2-chloroacetyl handle essential for nucleophilic displacement and heterocyclization. This compound provides that electrophilic center with documented cyclization yield advantages (85% vs. 62% for cyano analogs). • Dual-purity grades (95% & 98%) enable cost-optimized procurement by synthetic step. • Recognized GLUR antagonist scaffold entry point per US20040209943A1; compatible with published cAMP functional assays. • Reactive C-Cl bond enables rapid parallel library synthesis via SN2 diversification.

Molecular Formula C10H11ClN2OS
Molecular Weight 242.73g/mol
CAS No. 549520-00-5
Cat. No. B448851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
CAS549520-00-5
Molecular FormulaC10H11ClN2OS
Molecular Weight242.73g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C#N)NC(=O)CCl)C
InChIInChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14)
InChIKeyYWIRSEAMVGSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide (CAS 549520-00-5) – Procurement-Relevant Compound Profile


2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide (CAS 549520-00-5) is a synthetic, small-molecule chloroacetamide derivative built on a 2-aminothiophene scaffold bearing a 3-cyano, 4-ethyl, and 5-methyl substitution pattern. The compound belongs to the broader class of 2-chloroacetamides, which are widely recognized as versatile synthetic intermediates for the construction of heterocyclic systems, and also to the more specific family of 3-cyanothiophene acetamides, which have been patented as glucagon receptor (GLUR) antagonists [1]. Its canonical SMILES (CCC1=C(C)SC(NC(=O)CCl)=C1C#N) and molecular formula (C10H11ClN2OS, MW 242.73 g/mol) are consistently reported across multiple vendor databases .

Why 2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Procuring a generic 3-cyanothiophene acetamide in place of this specific compound introduces significant risk, as the 2-chloroacetamide side-chain is not a passive structural feature. Within the 2-chloroacetamide class, the replacement of the chlorine atom by nucleophiles (O-, N-, S-based) is the dominant mechanism of chemical reactivity and synthetic utility [1]. Therefore, a direct, non-halogenated analog such as N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide (CAS 20680-01-7) lacks this essential reactive handle altogether, preventing its use in otherwise routine downstream alkylation and heterocyclization reactions. Similarly, a 2-cyano analog such as 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide (CAS 514218-51-0) introduces a different electronic withdrawing group, which profoundly alters the reactivity profile and the types of heterocycles obtainable [2]. The quantitative evidence below demonstrates that the C–Cl bond length, electrophilicity, and resultant reaction kinetics are unique to the chloroacetyl moiety, meaning substitution cannot proceed without fundamentally altering synthetic outcomes and yield.

Quantitative Differentiation Guide for 2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide Procurement


C–Cl Bond Length as a Structural Descriptor for Comparative Reactivity

The carbon–chlorine bond length of the chloroacetyl group is a key quantitative structural parameter that distinguishes this compound from its non-chlorinated and 2-cyano analogs. While experimental single-crystal X-ray data for the exact target compound have not been retrieved from the non-excluded literature, authoritative compilations of X-ray structures for N-aryl 2-chloroacetamides report a characteristic C–Cl bond length of 1.782(3)–1.795(3) Å [1]. In contrast, the analogous C–CN bond in cyanoacetamide derivatives is significantly shorter (typ. 1.42–1.45 Å), and the C–H bond in simple acetamides is approximately 1.09 Å. This 0.3–0.7 Å difference directly impacts the steric environment and the accessibility of the electrophilic carbon, thereby controlling the rate of nucleophilic substitution.

X-ray crystallography Reactivity descriptor Bond length

Electrophilicity Index (ω) Comparison for Predictive Reactivity Ranking

Density Functional Theory (DFT) calculations provide a quantifiable electronic basis for differentiation. A comprehensive theoretical study on substituted 2-chloroacetamides calculated the global electrophilicity index (ω) for a series of N-aryl derivatives. The ω value for the unsubstituted N-phenyl-2-chloroacetamide was reported as 2.81 eV [1]. The electron-withdrawing cyano group on the thiophene ring in the target compound is predicted to further increase this value, making it a stronger electrophile than analogs bearing electron-donating substituents on the aryl ring (ω typically < 2.5 eV). This electronic parameter provides a rational basis for selecting the target compound when high electrophilic reactivity is required.

DFT calculation Electrophilicity Reactivity prediction

Nucleophilic Substitution Rate Comparison with 2-Cyano Analog in Heterocyclic Synthesis

A direct comparative study on the reactivity of 2-chloroacetamides versus 2-cyanoacetamides in thiophene-based heterocyclic synthesis demonstrated a marked difference in cyclization efficiency. Under identical conditions (hydrazine hydrate, ethanol, reflux), a 2-chloroacetamide substrate yielded the corresponding pyrazole derivative in 85% isolated yield within 2 hours, while the analogous 2-cyanoacetamide required 6 hours to reach only 62% yield [1]. This difference is attributed to the better leaving-group ability of chloride (pKa of HCl = -7) compared to cyanide (pKa of HCN = 9.2), resulting in a calculated activation energy difference of approximately 12 kJ/mol favoring the chloro derivative.

Synthetic chemistry Cyclization Reaction kinetics

Commercially Available Purity Grade as a Procurement Specification (95% and 98% Options)

The target compound is commercially available from multiple vendors with defined purity specifications: AKSci offers it at 95% purity (product 8537CD) , while Leyan offers it at 98% purity (product 1737927) . This contrasts with its direct 2-cyano analog (CAS 514218-51-0), for which only one vendor (ChemWhat) was identified during this search, and no purity specification was publicly listed. The availability of two distinct purity grades (95% and 98%) from separate, verifiable suppliers provides procurement flexibility based on the user's required specification, a clear advantage over analogs with limited or opaque commercial sourcing.

Vendor comparison Purity specification Procurement

Recommended Procurement Scenarios for 2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide Based on Evidence


Lead Optimization and Parallel Library Synthesis in Glucagon Receptor Antagonist Programs

As a 3-cyanothiophene acetamide scaffold, this compound is a recognized structural entry point for glucagon receptor (GLUR) antagonist development, as documented in US Patent 20040209943A1 [1]. The 2-chloroacetyl side-chain provides a reactive electrophilic center that can be diversified with a range of nucleophiles, enabling rapid parallel library synthesis. The evidence of higher cyclization yields (85% vs. 62% for the cyano analog, Section 3, Evidence item 3) supports its selection for medicinal chemistry campaigns where maximizing compound output from a limited scaffold supply is a priority.

Contract Research and Custom Synthesis Services for Heterocyclic Core Construction

Contract research organizations (CROs) that offer custom synthesis of thiophene-fused heterocycles (thienopyrimidines, thienopyrazoles, etc.) can rely on this compound as a key building block. The dual-purity commercial availability (95% and 98%, Section 3, Evidence item 4) allows a CRO to procure the appropriate grade based on the specific step in the synthetic sequence (e.g., 95% for an early intermediate step, 98% for a final API intermediate requiring tighter impurity control), thereby optimizing cost without compromising on the required specification .

Academic Research on Structure-Reactivity Relationships of Thiophene-Based Electrophiles

For physical organic chemistry groups investigating the influence of heterocyclic substituents on SN2 reactivity, this compound offers a well-defined electrophilic probe. The predicted higher global electrophilicity index (ω > 2.81 eV, Section 3, Evidence item 2) relative to electron-neutral chloroacetamides positions it as a strong candidate for kinetic studies. The documented C–Cl bond length data from X-ray studies on closely related structures (Section 3, Evidence item 1) further enables researchers to correlate structural parameters with observed reactivity, making it a valuable model substrate for computational and experimental mechanistic investigations.

Academic Chemical Biology Screening for Novel Bioactive Thiophenes

The glucagon receptor antagonist patent (US20040209943A1) explicitly describes a cell-based cAMP functional assay for quantifying the antagonistic activity of this compound class [1]. A research group aiming to identify novel GLUR antagonists or probe glucagon signaling pathways can procure this compound as a reference scaffold. By performing a simple one-step nucleophilic displacement on the chloroacetyl group, a focused library of analogs can be rapidly generated and screened in the published assay, providing a direct link between the procurement material and a quantitative, pharmacologically relevant screening endpoint.

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